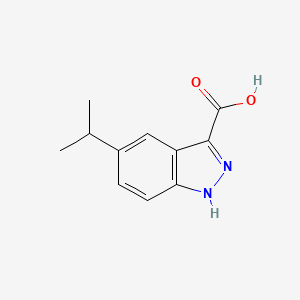
1H-Indazole-3-carboxylic acid, 5-(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Isopropylindazole-3-carboxylic acid is a heterocyclic organic compound with a unique structure that includes an indazole ring substituted with an isopropyl group at the 5-position and a carboxylic acid group at the 3-position. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-isopropylindazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of isatins and dimethyl sulfoxide (DMSO) in a one-pot cascade reaction. This process includes the generation of α,β-unsaturated methylvinylsulfoxide, followed by amide bond cleavage and ring closure . Another approach involves the use of t-BuOK/DMF system without special initiators or additives, which enables the preparation of N-substituted indole-3-carboxylates in high yields .
Industrial Production Methods: Industrial production methods for 5-isopropylindazole-3-carboxylic acid are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, using continuous flow reactors, and employing efficient purification techniques.
化学反応の分析
Types of Reactions: 5-Isopropylindazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indazole ring, which is rich in π-electrons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products Formed:
Oxidation: Formation of oxides and quinones.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of halogenated and nitrated derivatives.
科学的研究の応用
5-Isopropylindazole-3-carboxylic acid has diverse applications in scientific research:
作用機序
The mechanism of action of 5-isopropylindazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can activate nuclear receptors, regulate intestinal hormones, and affect biological processes as signaling molecules . It maintains intestinal homeostasis and impacts liver metabolism and immune response, showing therapeutic potential in gastrointestinal and liver diseases .
類似化合物との比較
3-Isopropylpyrazole-5-carboxylic acid: Shares a similar structure but with a pyrazole ring instead of an indazole ring.
Indole-3-carboxylic acid: Lacks the isopropyl group but has a similar indole structure.
Uniqueness: 5-Isopropylindazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group at the 5-position and the carboxylic acid group at the 3-position enhances its reactivity and potential for diverse applications compared to its analogs.
特性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC名 |
5-propan-2-yl-1H-indazole-3-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c1-6(2)7-3-4-9-8(5-7)10(11(14)15)13-12-9/h3-6H,1-2H3,(H,12,13)(H,14,15) |
InChIキー |
DCSHNMUQECGXQL-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC2=C(C=C1)NN=C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















